9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine
Description
9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine is a fluorinated nucleoside analog characterized by a 2'-fluoro substitution on the ribofuranosyl sugar and a 2-fluoro modification on the adenine base. This dual fluorination enhances metabolic stability by reducing enzymatic degradation of the glycosidic bond, a feature critical for maintaining therapeutic efficacy . The compound acts as a prodrug, requiring intracellular phosphorylation to its triphosphate form, which incorporates into DNA or inhibits key enzymes like ribonucleotide reductase (RNR) and DNA polymerases, disrupting nucleotide metabolism and nucleic acid synthesis . Its mechanism aligns with other antimetabolites but distinguishes itself through structural nuances that influence potency, selectivity, and resistance profiles.
Structure
3D Structure
Properties
Molecular Formula |
C10H11F2N5O3 |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6-,9-/m1/s1 |
InChI Key |
OOSVZNYQTCFEON-DXTOWSMRSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)F)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Reagent Selection
The direct fluorination of 2,6-diaminopurine using hydrofluoric acid-pyridine complexes represents a foundational method for generating the 2-fluoroadenine core. As detailed in US8202991B2, this process employs sodium nitrite (NaNO₂) in anhydrous HF-pyridine at temperatures between −30°C and −10°C to achieve regioselective fluorination at the 2-position. The low-temperature regime suppresses side reactions such as over-fluorination or decomposition, while the HF-pyridine complex acts as both solvent and fluorinating agent. Critical to success is the slow addition of NaNO₂ over 7 hours to maintain stoichiometric control, preventing runaway exotherms.
Workup and Purification
Post-fluorination, the crude product is quenched in 8-fold excess ice-cold water (2–5°C) to precipitate 2-fluoroadenine. Filtration followed by five sequential washes with demineralized water removes residual HF, pyridine, and inorganic salts. Remarkably, this protocol achieves 99.2% purity (HPLC area) without recrystallization or chromatography, a significant improvement over earlier methods requiring charcoal filtration. The final vacuum drying at 75–80°C yields 1.43–1.46 kg of product per batch, corresponding to 56–59% isolated yield.
Glycosylation with 2'-Deoxy-2'-fluoro-D-ribofuranosyl Donors
Chlorosugar Activation and Coupling
US4210745 discloses a multi-step synthesis leveraging 2,3,5-tri-O-benzyl-α-D-ribofuranosyl chloride as the glycosyl donor. The protected chlorosugar reacts with 2,6-diacetamidopurine in dichloroethane under molecular sieve-dried conditions, facilitated by Lewis acids like trimethylsilyl triflate. This Vorbrüggen-type glycosylation proceeds with β-selectivity (>95%) due to the neighboring group participation of the 2-O-benzyl group.
Table 1: Glycosylation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | −20°C to 0°C | Minimizes anomerization |
| Chlorosugar:Purine ratio | 1.2:1 | Limits dimerization |
| Reaction time | 12–18 hours | Completes β-glycoside formation |
Deprotection and Final Modification
Post-coupling, sequential deprotection removes acetyl groups (methanolic NaOMe) and benzyl ethers (boron trichloride in ether). The 2'-fluoro moiety, introduced via DAST fluorination of a ribose precursor, remains intact due to the stability of C-F bonds under these conditions. Final HPLC purification on a C18 column with acetonitrile/water gradients affords the title compound in 42% overall yield from chlorosugar.
Enzymatic Transglycosylation Using Phosphorylases
Biocatalytic Route Design
A 2009 patent (RU2378352C1) describes an enzymatic method utilizing purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP). In this approach, 2-fluoroadenosine reacts with 1-β-D-arabinofuranosyluracil in potassium phosphate buffer (pH 7.0) at 48–52°C. The enzymes catalyze a transglycosylation, transferring the arabinofuranosyl moiety to the 2-fluoroadenine base with >90% stereoselectivity.
Table 2: Enzymatic Reaction Parameters
| Enzyme | Activity (U/mg) | Substrate Ratio (2-F-Ado:1-β-AraU) | Yield (%) |
|---|---|---|---|
| PNP (E. coli) | 62.5 | 1:2 | 68 |
| UP (B. subtilis) | 62.5 | 1:2 | 68 |
Advantages Over Chemical Synthesis
This method eliminates harsh reagents (e.g., HF, BCl₃) and reduces protection/deprotection steps. The absence of organic solvents simplifies purification, requiring only a single ion-exchange chromatography step to achieve 98.5% purity. Scale-up to 10 kg batches demonstrates consistent 65–68% yields, making this route industrially viable.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adenine moiety.
Reduction: Reduction reactions can occur at the fluorinated sugar, altering its chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Scientific Research Applications
Anticancer Applications
Nucleoside analogues have been widely researched for their potential to treat various cancers by targeting specific pathways involved in cell proliferation and survival.
- Mechanism of Action : 9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine acts by mimicking natural nucleosides, thereby interfering with DNA synthesis and repair mechanisms in cancer cells. This can lead to cell cycle arrest and apoptosis in rapidly dividing tumor cells .
- Case Studies : Research has shown that nucleoside analogues can enhance the efficacy of existing chemotherapy regimens. For instance, combining this compound with conventional chemotherapeutic agents has demonstrated improved outcomes in preclinical models of leukemia and solid tumors .
Antiviral Applications
The compound also shows promise as an antiviral agent, particularly against viral infections where traditional therapies have limited efficacy.
- Targeting Viral Replication : Similar to its anticancer properties, this compound can inhibit viral replication by integrating into viral genomes during replication. This mechanism is particularly relevant for viruses that utilize nucleoside triphosphates for their replication processes .
- Research Findings : Studies have indicated that this compound is effective against certain RNA viruses, which are often resistant to standard antiviral therapies. Its unique structural properties allow it to evade common resistance mechanisms seen in viral populations .
Biochemical Research Applications
In addition to therapeutic uses, this compound serves as a valuable tool in biochemical research.
- Nucleic Acid Studies : The compound can be used to study RNA structures and interactions due to its ability to incorporate into RNA strands without significant alterations to the overall structure. This property makes it useful for NMR studies of RNA dynamics and folding .
- Drug Resistance Studies : Understanding the mechanisms of drug resistance in pathogens and cancer cells is crucial for developing effective treatments. This nucleoside analogue provides insights into how modifications in nucleoside transporters can affect drug uptake and efficacy, particularly in resistant strains of Trypanosoma brucei, a parasite responsible for African sleeping sickness .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Interferes with DNA synthesis | Enhanced efficacy when combined with other agents |
| Antiviral | Inhibits viral replication through genome integration | Effective against resistant RNA viruses |
| Biochemical Research | Incorporates into RNA for structural studies | Valuable for understanding RNA dynamics |
Mechanism of Action
The mechanism of action of 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine involves the inhibition of viral DNA polymerase. By incorporating into the viral DNA, the compound causes premature termination of the DNA chain, effectively halting viral replication. This selective inhibition of viral enzymes makes it a potent antiviral agent.
Comparison with Similar Compounds
Key Observations :
- Sugar Configuration: Arabinofuranosyl derivatives (e.g., Cl-F(↑)-dAdo, Fludarabine) exhibit superior RNR inhibition and selectivity compared to ribofuranosyl analogues. The 2'-fluoro in arabinose aligns the 3'-OH in a conformation that enhances RNR binding, whereas ribose derivatives show broader toxicity due to off-target RNA/protein synthesis inhibition .
- Base Modifications : 2-Fluoroadenine (target compound, Fludarabine) vs. 2-chloroadenine (Cl-F-dAdo): Fluorine’s smaller size and electronegativity may reduce steric hindrance and improve base-pairing mismatches during DNA incorporation, while chlorine’s bulkiness enhances RNR binding affinity .
- Fluorination Patterns: Difluoro substitutions (e.g., Gemcitabine) increase RNR inhibition but may reduce substrate specificity. Monofluoro modifications balance potency and metabolic stability .
Biochemical Mechanisms
Phosphorylation and Metabolite Accumulation
All analogues are substrates for deoxycytidine kinase (dCK), with similar triphosphate accumulation rates in CEM cells.
Ribonucleotide Reductase (RNR) Inhibition
- Cl-F(↑)-dAdo: Most potent (IC₅₀ = 65 nM for RNR), attributed to arabinose configuration stabilizing inhibitor-enzyme interactions .
- Target Compound : Likely weaker RNR inhibition than Cl-F(↑)-dAdo due to ribose sugar but stronger than Cl-F(↓)-dAdo. Fluorine at C2 of adenine may compensate by enhancing binding .
- Gemcitabine : Acts via dFdCDP, a potent RNR inhibitor (IC₅₀ = 4 µM), showing broader dNTP pool depletion .
DNA Polymerase Inhibition
- The triphosphate form of Cl-F(↑)-dAdo inhibits DNA polymerase α (Ki = 1 µM) and causes chain termination after incorporation. The target compound’s 2-fluoroadenine may similarly disrupt elongation but with reduced efficacy compared to arabinose derivatives .
Cytotoxicity and Selectivity
- Cl-F(↑)-dAdo : IC₅₀ = 5 nM in K562 cells, 50-fold more potent than ribose analogues due to selective RNR/DNA pol inhibition .
- Target Compound: Expected higher IC₅₀ than Cl-F(↑)-dAdo but improved selectivity over non-fluorinated nucleosides. Dual fluorination may reduce hydrolysis, prolonging activity .
- Cl-F(↓)-dAdo/Cl-diF-dAdo: IC₅₀ ~250 nM; non-selective cytotoxicity from RNA/protein synthesis inhibition .
Biological Activity
9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine, commonly referred to as 2F-ara-A, is a nucleoside analog with significant potential in therapeutic applications, particularly in oncology and parasitology. This compound exhibits unique biological activities, primarily due to its structural modifications that enhance its stability and efficacy against various cellular targets. This article reviews the biological activity of 2F-ara-A, focusing on its anticancer properties, mechanisms of action, and implications for treating diseases such as African sleeping sickness.
- IUPAC Name : 9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine
- Molecular Formula : C₁₁H₁₄F₂N₄O₅
- Purity : > 99%
- Physical Appearance : White to off-white crystalline powder
The biological activity of 2F-ara-A is attributed to its ability to interfere with nucleic acid metabolism. The compound is resistant to enzymatic deamination, which prolongs its half-life in biological systems. Upon cellular uptake, it is phosphorylated to its active triphosphate form, which inhibits DNA synthesis and promotes cell cycle arrest.
Key Mechanisms:
- Inhibition of Nucleic Acid Synthesis : 2F-ara-A triphosphate competes with ATP for incorporation into DNA and RNA, leading to the termination of nucleic acid chain elongation.
- Cell Cycle Arrest : The accumulation of 2F-ara-A triphosphate induces cell cycle arrest in the S-phase, preventing further cellular division.
- Apoptosis Induction : Studies have shown that treatment with 2F-ara-A leads to increased levels of DNA breaks and apoptosis in cancer cells .
Biological Activity in Cancer Research
Recent studies have highlighted the anticancer potential of 2F-ara-A across various cancer cell lines.
Table 1: Anticancer Activity of 2F-ara-A
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 1.42 | Induces apoptosis and cell cycle arrest |
| HL-60 | 1.52 | Inhibits DNA synthesis |
| OKP-GS | 4.56 | Promotes DNA breaks |
The compound has demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .
Case Studies
- Antitrypanosomal Activity : In a model of African sleeping sickness caused by Trypanosoma brucei, 2F-ara-A exhibited potent antitrypanosomal activity. It was shown to be efficiently taken up by the P1 nucleoside transporter and was resistant to cleavage by methylthioadenosine phosphorylase, leading to high levels of the active triphosphate form within the parasite cells . The effective concentration (EC50) for inhibiting T. brucei proliferation was reported in the low nanomolar range.
- Combination Therapy : In combination with deoxycoformycin, 2F-ara-A cured T. brucei-infected mice at doses significantly lower than traditional therapies, highlighting its potential as a more effective treatment option with reduced toxicity .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of nucleoside analogs like 2F-ara-A. Modifications such as fluorination have been shown to enhance their anticancer properties while reducing susceptibility to drug resistance mechanisms commonly observed in cancer therapy .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorination | Increased stability and potency |
| Ribose vs Arabinose | Enhanced selectivity for transporters |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for 9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine?
- Methodological Answer : The synthesis typically involves fluorination of the ribose moiety using diethylaminosulfur trifluoride (DAST) under anhydrous conditions to introduce the 2'-fluoro substituent. Protecting groups (e.g., benzoyl or acetyl) are critical to prevent unwanted side reactions at the nucleobase or hydroxyl groups. Post-fluorination, deprotection and purification via reverse-phase HPLC ensure high purity (>95%) . Substitution reactions at the adenine N6 position may require selective benzoylation or other acylating agents to maintain regioselectivity .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential to confirm the stereochemistry of the 2'-fluoro group and sugar puckering. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. X-ray crystallography may resolve conformational ambiguities in the ribofuranosyl ring .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store lyophilized at -20°C under inert gas (argon or nitrogen). In solution, avoid aqueous buffers with high pH (>8) to prevent hydrolysis of the glycosidic bond. Monitor degradation via HPLC with UV detection at 260 nm .
Advanced Research Questions
Q. How does 2'-fluorination influence nucleoside conformation and biological activity?
- Methodological Answer : The 2'-fluoro group stabilizes the North-type (C3'-endo) sugar puckering, altering base stacking and RNA polymerase recognition. Conformational analysis via pseudorotation parameters (P, τₘ) derived from NMR scalar coupling constants (³JHH) or computational models (e.g., AMBER force fields) quantifies this effect. This conformational rigidity enhances resistance to enzymatic degradation, improving antiviral potency .
Q. What strategies resolve contradictions in reported antiviral activity data?
- Methodological Answer : Discrepancies may arise from variations in stereochemical purity (e.g., β-D vs. α-D anomer), which can be addressed using chiral HPLC or enzymatic assays (e.g., adenosine deaminase susceptibility). In vitro vs. in vivo discrepancies often stem from differences in nucleoside kinase activation; use radiolabeled analogs (e.g., [¹⁸F]-labeled derivatives) to track cellular uptake and phosphorylation .
Q. How is radiosynthesis optimized for positron emission tomography (PET) imaging applications?
- Methodological Answer : Automated synthesis modules (e.g., GE TRACERlab) enable efficient ¹⁸F-fluorination via nucleophilic substitution with K¹⁸F/kryptofix complex. Purification by solid-phase extraction (C18 cartridges) and formulation in isotonic saline ensure radiochemical purity (>98%). Validate biodistribution in murine models using microPET/CT to assess targeting efficiency .
Q. What mechanisms underlie its toxicity in mammalian cells?
- Methodological Answer : Toxicity (e.g., mitochondrial DNA depletion) is linked to incorporation into DNA/RNA by polymerases, assessed via comet assays or γH2AX foci staining. Metabolite profiling (LC-MS/MS) identifies toxic intermediates like 2-fluoro-ATP. Compare toxicity in wild-type vs. thymidine kinase-deficient cell lines to isolate kinase-dependent effects .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
